molecular formula C7H6N4O2 B580992 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 1256643-42-1

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

Cat. No.: B580992
CAS No.: 1256643-42-1
M. Wt: 178.151
InChI Key: OKHCRVRHLQRYGZ-UHFFFAOYSA-N
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Description

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a carboxylic acid group attached at the 3-position and a methyl group at the 7-position.

Scientific Research Applications

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction typically proceeds through a cyclization process, forming the triazolopyrimidine core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts facilitate the reaction under solvent-free conditions or in environmentally friendly solvents like ethanol, leading to high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHCRVRHLQRYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183954
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-42-1
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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